6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile
Description
6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted at positions 2, 3, and 6. The molecular formula is C₁₈H₉Cl₂FN₂S, with a calculated molecular weight of 375.24 g/mol. Key structural features include:
- Position 6: A 3,4-dichlorophenyl group, contributing strong electron-withdrawing effects and steric bulk.
- Position 2: A 4-fluorophenylsulfanyl (-S-C₆H₄F) group, providing moderate electron-withdrawing character.
- Position 3: A nitrile (-CN) group, enhancing polarity and serving as a hydrogen-bond acceptor.
The compound is hypothesized to be synthesized via nucleophilic displacement of a chloropyridine precursor with 4-fluorothiophenol, analogous to methods described for related nicotinonitriles .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-15-7-1-11(9-16(15)20)17-8-2-12(10-22)18(23-17)24-14-5-3-13(21)4-6-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVXSYOLODEDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with 4-fluorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Effects
- The 3,4-dichlorophenyl group in the target compound confers stronger electron-withdrawing effects compared to the 4-fluorophenyl in or 4-chlorophenyl in .
- Fluorophenylsulfanyl (target) vs.
Spectral Characteristics
- The CN stretching frequency in IR spectra (~2220 cm⁻¹) is consistent across nicotinonitriles . Substituent-induced electronic effects (e.g., electron-withdrawing groups like CF₃ in ) may shift this peak slightly.
- ¹H-NMR : Aromatic protons in the target compound’s dichlorophenyl group are expected downfield (δ ~7.5–8.0 ppm) due to chlorine’s electronegativity, contrasting with upfield shifts for methoxy groups (δ ~6.8–7.2 ppm in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
